molecular formula C7H7NO B13579327 Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Cat. No.: B13579327
M. Wt: 121.14 g/mol
InChI Key: QEEXJKJWSHZEEA-UHFFFAOYSA-N
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Description

Isoxazole, 3-methyl-5-(2-propyn-1-yl)- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Isoxazole, 3-methyl-5-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in various biological processes . For example, some isoxazole compounds inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Others may interact with neurotransmitter receptors, resulting in anticonvulsant or antidepressant activities . The specific molecular targets and pathways depend on the particular isoxazole derivative and its structural features.

Comparison with Similar Compounds

Isoxazole, 3-methyl-5-(2-propyn-1-yl)- can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share a similar five-membered ring structure with different heteroatoms (sulfur or oxygen) and exhibit a range of biological activities. isoxazole derivatives are unique due to their specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties . This uniqueness makes Isoxazole, 3-methyl-5-(2-propyn-1-yl)- a valuable compound for further research and development.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-methyl-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-4-7-5-6(2)8-9-7/h1,5H,4H2,2H3

InChI Key

QEEXJKJWSHZEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC#C

Origin of Product

United States

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